1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea

Description

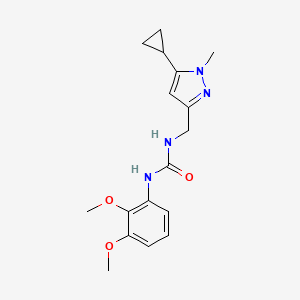

1-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea is a urea-based small molecule characterized by a pyrazole core substituted with a cyclopropyl group and a methyl moiety, linked via a methylene bridge to a urea functional group. The urea nitrogen is further connected to a 2,3-dimethoxyphenyl aromatic ring. Its physicochemical properties, such as solubility and stability, are influenced by the electron-donating methoxy groups and the steric effects of the cyclopropyl substituent .

Properties

IUPAC Name |

1-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-(2,3-dimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c1-21-14(11-7-8-11)9-12(20-21)10-18-17(22)19-13-5-4-6-15(23-2)16(13)24-3/h4-6,9,11H,7-8,10H2,1-3H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNWLGXPJSHLGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)NC2=C(C(=CC=C2)OC)OC)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is to react cyclopropylamine with a suitable diketone to form the pyrazole ring. Subsequent steps may include methylation, introduction of the dimethoxyphenyl group, and finally, the formation of the urea linkage.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and catalysts are optimized for maximum yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

Substitution: Substitution reactions can be used to introduce different substituents at various positions on the pyrazole ring.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) compounds.

Reduction reactions might involve hydrogen gas in the presence of a metal catalyst.

Substitution reactions could employ nucleophiles or electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified or utilized in different applications.

Scientific Research Applications

This compound has shown promise in several scientific research areas:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have biological activity, potentially serving as a lead compound for drug development.

Medicine: It could be explored for its therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry: The compound might find applications in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea exerts its effects involves interactions with specific molecular targets. The pyrazole ring and the urea group may interact with enzymes or receptors, leading to biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on substituent effects, synthetic routes, and physicochemical properties.

Structural Analogues and Substituent Effects

Note: Molecular formula and weight for the target compound are inferred from structural analogs due to lack of explicit data in the evidence.

Physicochemical Properties

- Melting Points: Compound 6e: 155–157°C Compound 6f: 242–244°C Compound 6g: 235–237°C The higher melting points of 6f and 6g (242–244°C and 235–237°C, respectively) compared to 6e (155–157°C) suggest stronger intermolecular interactions, likely due to thiophene/furan substituents enhancing crystal packing via π-stacking or hydrogen bonding.

Spectroscopic Data :

Hydrogen Bonding and Crystal Packing

The 2,3-dimethoxyphenyl group in the target compound may participate in C–H···O or N–H···O hydrogen bonds, as observed in related urea derivatives ().

Biological Activity

1-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

Anticancer Activity

Research indicates that pyrazole derivatives exhibit anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit various cancer cell lines. A study demonstrated that pyrazole-based kinase inhibitors can effectively target cancer pathways, leading to significant reductions in tumor growth in vitro and in vivo models .

Antimicrobial Properties

Pyrazole derivatives have also shown promising antimicrobial activity. A series of studies evaluated the antifungal effects of pyrazole carboxamides against multiple phytopathogenic fungi. Notably, certain derivatives displayed moderate to excellent antifungal activity, suggesting that this compound may possess similar properties .

The mechanism by which pyrazole compounds exert their biological effects often involves the inhibition of specific enzymes or pathways. For example, some derivatives have been found to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. This inhibition can lead to therapeutic effects in conditions like gout and hyperuricemia .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives:

- Anticancer Efficacy : In one study, a pyrazole derivative was tested against breast cancer cell lines and showed a significant decrease in cell viability with an IC50 value of 12 µM. This suggests a strong potential for further development as an anticancer agent .

- Antifungal Activity : A recent investigation into various pyrazole derivatives revealed that some exhibited antifungal activity against Fusarium solani with an IC50 value of 25 µg/mL, indicating a potential application in agricultural settings .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.